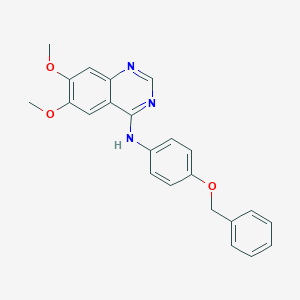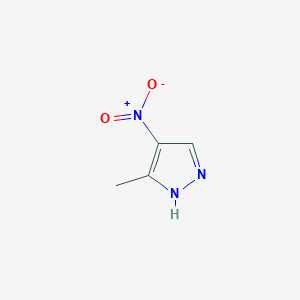
3-Methyl-4-nitro-1H-pyrazole
Overview
Description
3-Methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry. It serves as a core structure in various chemical reactions and is often used as a starting material for the preparation of more complex heterocyclic systems .
Mechanism of Action
Target of Action
3-Methyl-4-nitro-1H-pyrazole is a reactant used in the preparation of aminopyrazole derivatives, which are potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors . LRRK2 is a protein that plays a significant role in several biochemical pathways, including those involved in Parkinson’s disease.
Mode of Action
It is known to interact with its target, lrrk2, to inhibit its activity . This interaction and the resulting changes in LRRK2 activity can have significant effects on the biochemical pathways in which LRRK2 is involved.
Biochemical Pathways
The inhibition of LRRK2 by this compound can affect several biochemical pathways. LRRK2 is involved in pathways related to cellular growth, protein synthesis, and intracellular transport. By inhibiting LRRK2, this compound can potentially disrupt these pathways, leading to various downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of LRRK2. By inhibiting this protein, the compound can disrupt the normal functioning of cells, potentially leading to various physiological effects .
Biochemical Analysis
Biochemical Properties
3-Methyl-4-nitro-1H-pyrazole interacts with various enzymes and proteins in biochemical reactions. It is used in the preparation of aminopyrazole derivatives, which are known to inhibit LRRK2, a protein kinase involved in Parkinson’s disease
Cellular Effects
Its derivatives have been shown to penetrate the brain and selectively inhibit LRRK2, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is used to prepare derivatives that inhibit LRRK2, suggesting that it may interact with this enzyme at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-1H-pyrazole typically involves the nitration of 3-methyl-1H-pyrazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: Although less common, the methyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 3-Methyl-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methyl group.
Scientific Research Applications
3-Methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Similar in structure but lacks the nitro group.
4-Nitro-1H-pyrazole: Similar but lacks the methyl group.
3-Methyl-4-phenyl-1H-pyrazole: Contains a phenyl group instead of a nitro group.
Uniqueness
3-Methyl-4-nitro-1H-pyrazole is unique due to the presence of both a methyl and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-methyl-4-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-4(7(8)9)2-5-6-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZYTQJELOHMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201490 | |
| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-39-4 | |
| Record name | 3-Methyl-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5334-39-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CMNP induce abscission in citrus fruit?
A1: CMNP primarily targets the flavedo tissue of citrus fruit, triggering a cascade of physiological changes that ultimately lead to abscission at the calyx abscission zone (AZ). While the exact mechanism remains partially unclear, research suggests a multi-faceted process involving:
- Oxidative stress and signaling: CMNP application leads to increased production of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) in both the flavedo tissue and the AZ. [, , ] This oxidative burst likely acts as a signaling mechanism, triggering downstream events involved in abscission.
- Lipid signaling: CMNP stimulates the activity of enzymes like phospholipase A2 (PLA2) and lipoxygenase (LOX), leading to increased lipid peroxidation and the production of lipid-based signaling molecules. [, , ] These lipid signals are thought to play a crucial role in initiating abscission.
- Hormonal regulation: CMNP application influences the balance of plant hormones like indole-3-acetic acid (IAA) and abscisic acid (ABA) in the fruit abscission zone. The ratio of IAA to ABA, particularly during periods of reduced CMNP responsiveness, seems to play a role in determining fruit sensitivity to the compound. []
Q2: How does temperature influence CMNP efficacy?
A2: Temperature plays a crucial role in CMNP efficacy. Research indicates that CMNP requires temperatures above 15.6 °C to effectively loosen fruit. [, ] Optimal fruit loosening occurs between 21 °C and 26.7 °C. [] At lower temperatures, the compound’s ability to reduce FDF and induce ethylene evolution is significantly diminished.
Q3: Does CMNP affect the color of citrus fruit peel?
A3: Yes, CMNP application can influence peel color. Research shows that it can promote the change from green to orange in 'Valencia' oranges. [, ] This color change is associated with alterations in chlorophyll and carotenoid content in the flavedo. CMNP generally leads to a greater accumulation of total carotenoids, particularly red carotenoids, compared to untreated fruit or fruit treated with ethephon. []
Q4: How does CMNP application improve mechanical harvesting efficiency?
A4: CMNP significantly reduces FDF, making it easier for mechanical harvesters to remove fruit from the trees. [, ] This reduces the shaking time required per tree, increasing harvesting speed and efficiency. Additionally, CMNP application can reduce the amount of fruit left in the tree after mechanical harvest, minimizing the need for costly hand gleaning.
Q5: How do different application methods and factors influence CMNP efficacy?
A5: Several factors can influence the efficacy of CMNP:
- Concentration: Higher CMNP concentrations generally result in greater fruit loosening, but also increase the risk of pre-harvest fruit drop. [] Optimal concentrations need to be determined based on cultivar, environmental conditions, and harvesting system.
- Spray volume and coverage: Adequate spray coverage is crucial for uniform fruit loosening and maximizing harvester efficiency. [] Higher spray volumes generally improve coverage but may not be economically optimal.
- Canopy characteristics: Fruit inside the canopy often loosens less effectively than fruit on the periphery, likely due to reduced spray penetration. []
- Harvesting system: The type of mechanical harvester used (trunk shaker, canopy shaker) and its operating parameters (shaking frequency, ground speed) can influence the optimal CMNP concentration and application timing. [, ]
- Environmental conditions: Temperature and humidity significantly impact CMNP efficacy. [, ] Applications should be timed to coincide with favorable weather conditions for optimal results.
Q6: What are the current limitations of using CMNP in citrus production?
A6: Despite its potential benefits, CMNP application in citrus production faces some limitations:
- Environmental concerns: The potential environmental impact of CMNP, including its degradation pathway and effects on non-target organisms, requires further investigation. []
Q7: What are the future research directions for CMNP in citrus?
A7: Future research should focus on:
Q8: Are there any alternative abscission agents being explored for citrus?
A8: Yes, alternative abscission agents are being explored for citrus, including:
- Ethephon: An ethylene-releasing compound that effectively loosens citrus fruit, but can induce excessive leaf abscission. [, ]
- 1-Aminocyclopropane-1-carboxylic acid (ACC): The immediate precursor to ethylene, showing some efficacy in loosening citrus fruit, but not as effectively as CMNP. []
- Combinations of abscission agents: Research suggests that combining CMNP with other compounds like cycloheximide and chlorothalonil can enhance fruit loosening and reduce the required CMNP concentration. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



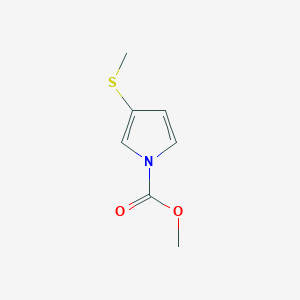

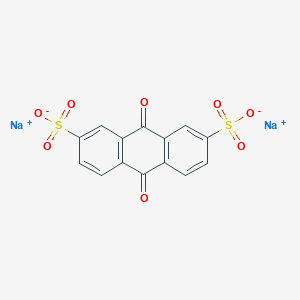



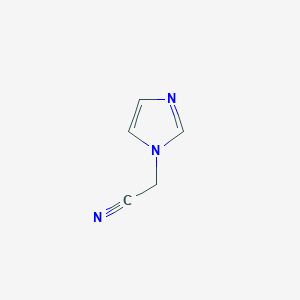

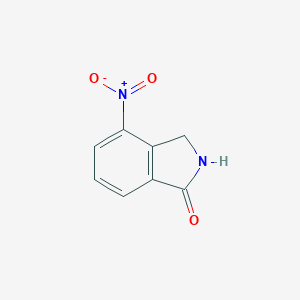
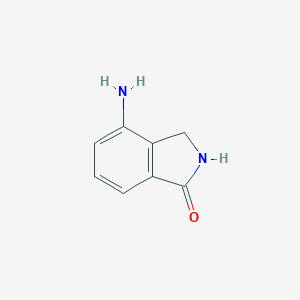
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)
